5-Bromo-4(3H)-pyrimidinone hemisulfate

Interferon Induction Immunomodulation Antiviral Immunity

Procure 5-Bromo-4(3H)-pyrimidinone hemisulfate for its non-interchangeable 5-bromo pharmacophore, essential for interferon induction vs. the iodo analog. The hemisulfate salt enables aqueous reactions and direct assay dissolution. Scaffold validated for nanomolar PDE5 inhibitors (IC50=1.7 nM).

Molecular Formula C8H8Br2N4O6S
Molecular Weight 448.05 g/mol
CAS No. 97234-97-4
Cat. No. B1527150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4(3H)-pyrimidinone hemisulfate
CAS97234-97-4
Molecular FormulaC8H8Br2N4O6S
Molecular Weight448.05 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)Br.C1=C(C(=O)NC=N1)Br.OS(=O)(=O)O
InChIInChI=1S/2C4H3BrN2O.H2O4S/c2*5-3-1-6-2-7-4(3)8;1-5(2,3)4/h2*1-2H,(H,6,7,8);(H2,1,2,3,4)
InChIKeyRPCRMCXPPVJQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4(3H)-pyrimidinone hemisulfate CAS 97234-97-4: Chemical Identity and Procurement Specifications for Antiviral Building Block Applications


5-Bromo-4(3H)-pyrimidinone hemisulfate (CAS 97234-97-4) is a 5-bromo-substituted pyrimidin-4(3H)-one formulated as a hemisulfate salt [1]. The compound consists of two molecules of 5-bromo-4(3H)-pyrimidinone paired with one molecule of sulfuric acid, yielding a molecular formula of C8H8Br2N4O6S and a molecular weight of approximately 448.05 g/mol [2]. It typically appears as a white crystalline powder with a reported melting point of 220–223 °C . The hemisulfate salt form is specifically employed to enhance aqueous solubility relative to the neutral parent pyrimidinone, a property critical for downstream synthetic and formulation workflows . Commercially, this compound is supplied at ≥95% purity and functions primarily as a versatile building block for the synthesis of antiviral agents and biological response modifiers .

5-Bromo-4(3H)-pyrimidinone hemisulfate CAS 97234-97-4: Why 5-Halo Pyrimidinone Analogs Cannot Be Interchanged Without Functional Consequences


Within the 5-halo-6-phenyl-4(3H)-pyrimidinone structural class, substituting the halogen at the 5-position or modifying the 6-position substituent produces non-equivalent pharmacological profiles. Comparative studies demonstrate that the 5-bromo analog (ABPP) and the 5-iodo analog (AIPP) are both biological response modifiers, yet they exhibit divergent interferon-induction capacity: ABPP is a strong interferon inducer, whereas AIPP is a poor interferon inducer [1]. Conversely, AIPP retains significant adjuvant activity for antibody stimulation [2]. This halogen-dependent functional divergence underscores that 5-bromo-substituted pyrimidinones cannot be treated as generic interchangeable intermediates. Procurement of a specific bromo-substituted pyrimidinone scaffold is therefore critical for reproducing published synthetic protocols that target distinct biological activities (e.g., antiviral immunity vs. B-cell activation).

5-Bromo-4(3H)-pyrimidinone hemisulfate CAS 97234-97-4: Head-to-Head and Cross-Study Differentiation Evidence


5-Bromo vs. 5-Iodo Pyrimidinone: Differential Interferon Induction in Murine Models

In a direct comparative study of 5-halo-6-phenyl-4(3H)-pyrimidinones, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) demonstrated strong interferon-inducing activity, whereas the 5-iodo analog, 2-amino-5-iodo-6-phenyl-4(3H)-pyrimidinone (AIPP), was characterized as 'a very poor interferon inducer' [1]. The study further established that interferon induction is not directly correlated with adjuvant activity, as AIPP remained a good adjuvant despite its weak interferon response [2].

Interferon Induction Immunomodulation Antiviral Immunity

PDE5 Inhibition: Nanomolar Potency Achieved with 5-Bromopyrimidin-4(3H)-one Scaffold

A study exploring 5-bromopyrimidin-4(3H)-ones identified 5-bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one as a potent PDE5 inhibitor scaffold with an IC50 of 1.7 nM . The crystal structures of PDE5 complexed with 5-bromopyrimidinone derivatives provided a structural basis for the inhibition mechanism .

PDE5 Inhibition Medicinal Chemistry Crystallography

Solubility Enhancement: Hemisulfate Salt vs. Neutral Parent Pyrimidinone

The hemisulfate salt form of 5-bromo-4(3H)-pyrimidinone provides improved water solubility compared to the parent (neutral) 5-bromo-4(3H)-pyrimidinone compound . This is a deliberate formulation strategy: the sulfuric acid counterion enhances aqueous dissolution, which is essential for reaction workup, aqueous-phase coupling reactions, and biological assay preparation.

Aqueous Solubility Formulation Science Salt Selection

C6-Substituent SAR: Regioselective Synthesis Enables Systematic Antiviral Activity Profiling

A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives bearing different C6 substituents were synthesized via a regioselective lithiation–substitution protocol, and their antiviral activity was evaluated in cell culture [1]. The study demonstrated that structural variation at the C6 position modulates antiviral efficacy and toxicity threshold; however, derivatives were effective only close to their cytotoxicity limit [2].

Structure-Activity Relationship Antiviral Screening Regioselective Synthesis

5-Bromo-4(3H)-pyrimidinone hemisulfate CAS 97234-97-4: High-Value Application Scenarios Based on Evidenced Differentiation


Synthesis of Interferon-Inducing Antiviral and Antineoplastic Agents

Based on the demonstrated strong interferon-inducing activity of 5-bromo-substituted pyrimidinones (in contrast to the poor interferon induction of the 5-iodo analog) [1], 5-bromo-4(3H)-pyrimidinone hemisulfate is the appropriate building block for synthetic programs targeting interferon-mediated antiviral or antineoplastic immunity. This scaffold is particularly suited for developing analogs of ABPP (bropirimine), an orally active interferon inducer that has progressed to Phase I clinical evaluation [2].

PDE5 Inhibitor Lead Optimization Programs

Given the demonstrated nanomolar PDE5 inhibitory activity (IC50 = 1.7 nM) achievable with 5-bromopyrimidin-4(3H)-one derivatives and the availability of crystallographic binding data [1], 5-bromo-4(3H)-pyrimidinone hemisulfate serves as a validated starting material for PDE5 inhibitor discovery. The 5-bromo substituent provides a synthetic handle for further diversification, while the core scaffold is structurally validated by co-crystal structures with PDE5 [2].

Aqueous-Phase Medicinal Chemistry and Biological Assay Preparation

The hemisulfate salt form confers improved aqueous solubility compared to the neutral parent compound [1]. This property makes 5-bromo-4(3H)-pyrimidinone hemisulfate the preferred procurement choice for aqueous reaction conditions (e.g., Suzuki-Miyaura couplings in mixed aqueous-organic media, water-compatible amidation reactions) and for direct dissolution into biological assay buffers without requiring organic co-solvents that may interfere with cellular or enzymatic readouts [2].

C6-Diversification for Antiviral Structure-Activity Relationship (SAR) Studies

The regioselective lithiation–substitution protocol established for 2-amino-5-bromo-4(3H)-pyrimidinones enables systematic C6 functionalization while preserving the 5-bromo substituent [1]. 5-Bromo-4(3H)-pyrimidinone hemisulfate is thus a strategic procurement item for medicinal chemistry groups conducting SAR campaigns aimed at optimizing antiviral activity and therapeutic index through C6 diversification [2].

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